![molecular formula C8H12BrFN2O B2602882 4-bromo-5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole CAS No. 1856058-83-7](/img/structure/B2602882.png)
4-bromo-5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole
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Overview
Description
4-bromo-5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential application in medicinal chemistry. This compound is synthesized through a multistep process, and various research studies have been conducted to explore its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 4-bromo-5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole is not fully understood. However, research studies have shown that this compound inhibits the activity of various enzymes and proteins, including tubulin, which is involved in cell division, and histone deacetylases, which are involved in gene expression. This inhibition leads to the disruption of various cellular processes, including cell division and gene expression, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Research studies have shown that this compound induces apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. Furthermore, this compound has been shown to have antimicrobial and antifungal properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-bromo-5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole in lab experiments is its potential as a drug candidate for various diseases. In addition, this compound has been shown to have anticancer, antimicrobial, and antifungal properties, which make it a versatile compound for various research studies. However, one of the limitations of using this compound is its complex synthesis method, which requires a multistep process and specialized equipment.
Future Directions
There are several future directions for research studies involving 4-bromo-5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole. One direction is to explore the potential of this compound as a drug candidate for various diseases, including cancer, microbial infections, and fungal infections. Another direction is to further investigate the mechanism of action of this compound and identify the specific enzymes and proteins that it targets. Additionally, future research studies can focus on optimizing the synthesis method of this compound to make it more efficient and cost-effective.
Synthesis Methods
The synthesis of 4-bromo-5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole involves a multistep process that starts with the reaction of ethyl 2-bromoacetate and ethyl oxalate in the presence of sodium ethoxide. The resulting product is then treated with hydrazine hydrate to form ethyl 2-hydrazinyl-2-oxoacetate, which is then reacted with 2-fluoroethyl bromide to form ethyl 2-(2-fluoroethyl)hydrazinyl-2-oxoacetate. This product is then treated with bromine to form this compound.
Scientific Research Applications
4-bromo-5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole has potential applications in medicinal chemistry as a potential drug candidate for various diseases. Research studies have shown that this compound has anticancer, antimicrobial, and antifungal properties. In addition, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer.
properties
IUPAC Name |
4-bromo-5-(ethoxymethyl)-1-(2-fluoroethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrFN2O/c1-2-13-6-8-7(9)5-11-12(8)4-3-10/h5H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPAFFVNCJFNOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=NN1CCF)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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